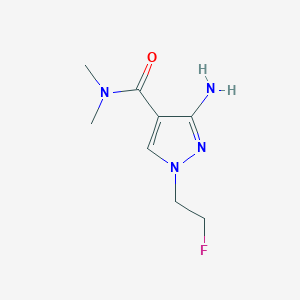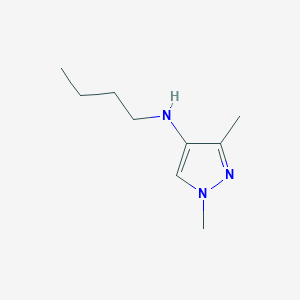![molecular formula C9H13N3O3 B11735301 2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11735301.png)
2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Méthodes De Préparation
The synthesis of 2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and microwave-assisted synthesis are often employed to enhance reaction rates and product yields .
Analyse Des Réactions Chimiques
2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as drug development for various diseases.
Mécanisme D'action
The mechanism of action of 2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
2-[3-(dimethylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid can be compared with other pyrazole derivatives, such as:
3-(dimethylcarbamoyl)-1H-pyrazole: Similar in structure but lacks the propanoic acid moiety.
1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group but lacks the dimethylcarbamoyl group.
3,5-dimethyl-1H-pyrazole: Contains two methyl groups but lacks the carbamoyl and propanoic acid groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H13N3O3 |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
2-[3-(dimethylcarbamoyl)pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C9H13N3O3/c1-6(9(14)15)12-5-4-7(10-12)8(13)11(2)3/h4-6H,1-3H3,(H,14,15) |
Clé InChI |
YQMPETOXRPDLOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)N1C=CC(=N1)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


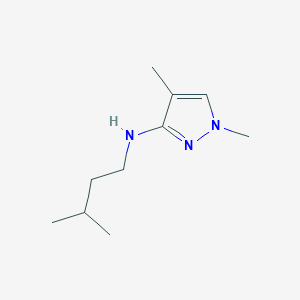
![[3-(diethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735224.png)
![1-{1-[(Dimethylamino)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B11735229.png)
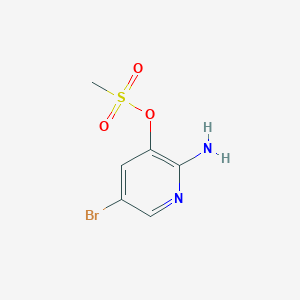
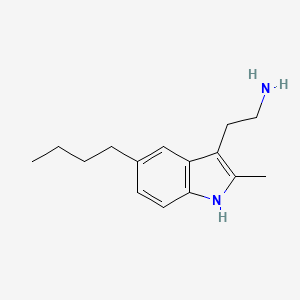
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11735251.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735259.png)
![2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol](/img/structure/B11735260.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11735267.png)
![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735276.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735282.png)
